molecular formula C13H14N4O3S B2891308 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 313481-35-5

2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2891308
CAS No.: 313481-35-5
M. Wt: 306.34
InChI Key: YMQHXEMFAIZWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic small molecule designed for investigative biochemistry and pharmacology. Its structure, which integrates a methoxyphenylacetamide moiety linked to a hydroxy-methyl-substituted triazine via a sulfanyl bridge, suggests potential for targeted protein interaction. This compound is of significant research interest for exploring enzyme inhibition and cellular signaling pathways. Researchers may utilize it as a key intermediate in the synthesis of more complex molecules or as a lead compound in the development of novel biochemical probes. Its physicochemical profile makes it suitable for in vitro studies aimed at understanding ligand-receptor binding kinetics and for high-throughput screening assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-12(19)15-13(17-16-8)21-7-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQHXEMFAIZWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 5-hydroxy-6-methyl-1,2,4-triazine with a sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight Reported Activity Reference
Target Compound :
2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
1,2,4-Triazine - 5-OH, 6-CH₃ on triazine
- N-(4-methoxyphenyl) on acetamide
~337.36 g/mol* Inferred: Potential antimicrobial/antioxidant activity based on structural analogs N/A
2-[(4-amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide () 1,2,4-Triazin-5-one - 4-NH₂, 6-CH₃, 5-O on triazine
- N-(4-isopropylphenyl) on acetamide
~337.40 g/mol Antimicrobial (MIC data not provided)
N-(4-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole - 4-CH₃, 5-pyridinyl on triazole
- N-(4-methoxyphenyl) on acetamide
~382.45 g/mol Orco agonist activity (insect olfaction modulation)
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (Compound 18, ) 1,2,3-Triazole - Unsubstituted triazole
- N-(4-methoxyphenyl) on acetamide
~265.08 g/mol Antibacterial (MIC against E. coli: ~16 µg/mL)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38, ) Quinazoline - Pyrrolidine-substituted quinazoline
- Sulfonyl (-SO₂-) linker
~470.50 g/mol* Anticancer (IC₅₀: 2–8 µM against HCT-1, MCF-7)
Compound 7h ():
N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
1,2,4-Triazole - Piperidine-sulfonyl and phenyl substituents on triazole
- Complex aryl groups
~605.77 g/mol Antioxidant (IC₅₀: 12.5 µM), BSA binding affinity

*Molecular weight calculated based on formula.

Key Structural and Functional Insights:

Core Heterocycle Impact: 1,2,4-Triazine vs. For example, triazole-based compounds () show antibacterial and Orco agonist activities, while triazinones () are associated with antimicrobial effects. Substituent Effects: The 5-hydroxy and 6-methyl groups on the target compound’s triazine may enhance hydrogen bonding and steric interactions compared to amino or oxo substituents in analogs (e.g., ).

Acetamide Modifications :

  • The N-(4-methoxyphenyl) group is a common feature in several analogs (). This substituent likely improves membrane permeability due to its moderate lipophilicity.
  • Replacement of the sulfanyl (-S-) linker with sulfonyl (-SO₂-) groups () increases polarity, which may enhance solubility but reduce passive diffusion.

Biological Activity Trends: Antimicrobial Activity: Triazole and triazinone derivatives () show potency against E. coli and other pathogens, with MIC values in the µg/mL range. The target compound’s hydroxy group may confer similar activity via disruption of bacterial membranes or enzyme inhibition. Anticancer Activity: Quinazoline-sulfonyl analogs () exhibit low µM IC₅₀ values against cancer cell lines, suggesting that bulkier aromatic cores enhance cytotoxicity. The target compound’s simpler structure may lack this potency but could offer improved selectivity. Enzyme Modulation: Triazole derivatives with complex substituents () demonstrate antioxidant and protein-binding activities, indicating that the sulfanyl-acetamide scaffold is versatile for targeting diverse biological pathways.

Biological Activity

2-[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound belonging to the triazine derivative class. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4O2S, with a molecular weight of 290.346 g/mol. The structure features a triazine ring with hydroxy and methyl groups, a sulfanyl group, and an acetamide moiety linked to a methoxyphenyl group.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may act as an inhibitor by binding to the active site of target enzymes, preventing substrate interaction and disrupting enzymatic functions.
  • Receptor Interaction : The compound can modulate signal transduction pathways by interacting with specific cellular receptors, influencing various cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria.
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell lines in vitro, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : Its structural components may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activities

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxic effects on cancer cell lines
Anti-inflammatoryReduction in inflammatory markers

Case Study 1: Antitumor Activity

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human glioblastoma U251 cells. The IC50 value was reported at approximately 15 µM, indicating a strong potential for further development as an anticancer drug.

Case Study 2: Antimicrobial Properties

A study evaluating the antibacterial efficacy revealed that the compound had notable activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively. This suggests its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

When compared to other triazine derivatives:

Compound Name Biological Activity IC50 (µM)
2-(5-Hydroxy-6-methyl-1,2,4-triazin-3-ylthio)acetic acidModerate antibacterial activity50
6-Hydroxy-1,2,4-triazine derivativesAntitumor activity20
2-(5-Hydroxy-6-methyl-1,2,4-triazine)Anti-inflammatory effectsNot specified

The unique combination of functional groups in this compound differentiates it from other derivatives and may enhance its therapeutic profile.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Triazine Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Sulfanyl-Acetamide Coupling : Reaction of the triazine intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-methoxyaniline.
    Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for coupling), and catalyst use (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, hexane/EtOAc gradient) is essential to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, triazine ring protons at δ 8.1–8.3 ppm).
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 363.12) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus or E. coli).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Core Modifications : Vary triazine substituents (e.g., hydroxy vs. methoxy at position 5) to assess hydrogen-bonding effects.
  • Linker Optimization : Replace sulfanyl with sulfonyl or methylene groups to evaluate steric/electronic impacts.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2).
    Data contradictions (e.g., high in vitro activity but low bioavailability) may arise from poor solubility, requiring logP adjustments via substituent tuning .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Solubility Analysis : Measure logP (shake-flask method) and compare with predicted values (ChemAxon). Discrepancies may explain poor membrane permeability.
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways.
  • Crystallography : Co-crystallize the compound with its target (e.g., enzyme active site) to validate docking poses .

Q. What strategies are effective for improving the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C) with HPLC monitoring.
  • Prodrug Design : Mask the hydroxy group on the triazine ring as an ester or carbonate to enhance stability in gastric fluid.
  • Lyophilization : Formulate with cyclodextrins or PEG to prevent hydrolysis during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.